molecular formula C5H7NOS B1316288 4-Methoxythiophen-3-amine CAS No. 125605-35-8

4-Methoxythiophen-3-amine

Cat. No. B1316288
M. Wt: 129.18 g/mol
InChI Key: WNSRPFDJZXIHOO-UHFFFAOYSA-N
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Description

4-Methoxythiophen-3-amine , also known by its chemical formula C<sub>5</sub>H<sub>7</sub>NOS , is a compound that has garnered significant interest within the scientific community due to its unique physical and chemical properties1. It belongs to the class of organic compounds known as amines and contains a thiophene ring with a methoxy group attached at the 4-position.



Synthesis Analysis

The synthesis of 4-Methoxythiophen-3-amine involves specific chemical reactions and methodologies. Researchers have explored various synthetic routes to obtain this compound, including thiophene functionalization and amine substitution . Detailed studies on the synthetic pathways are essential for understanding its production and scalability.



Molecular Structure Analysis

The molecular structure of 4-Methoxythiophen-3-amine consists of a thiophene ring (a five-membered heterocycle containing sulfur) with an attached methoxy group (CH<sub>3</sub>O) at the 4-position. The nitrogen atom (N) completes the amine functionality. The arrangement of atoms and their connectivity significantly influences the compound’s properties and reactivity.



Chemical Reactions Analysis

Researchers have investigated the reactivity of 4-Methoxythiophen-3-amine in various chemical reactions. These reactions may involve functional group transformations , substitution , or addition reactions . Understanding its behavior in different contexts is crucial for its potential applications.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight : Approximately 129.18 g/mol.

    • Appearance : Solid crystalline form.

    • Melting Point : Investigating the melting behavior is essential for its characterization.



  • Chemical Properties :

    • Solubility : Understanding its solubility in various solvents is crucial for formulation and application.

    • Stability : Investigating its stability under different conditions (e.g., temperature, pH) is essential.




Safety And Hazards


  • Toxicity : Assessing its toxicity profile is critical for safe handling and potential use.

  • Handling Precautions : Researchers and users should follow proper safety protocols when working with 4-Methoxythiophen-3-amine.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

  • Functionalization : Developing new derivatives with modified properties.

  • Industrial Applications : Exploring its use in materials science, catalysis, or other fields.


properties

IUPAC Name

4-methoxythiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-7-5-3-8-2-4(5)6/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSRPFDJZXIHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566630
Record name 4-Methoxythiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxythiophen-3-amine

CAS RN

125605-35-8
Record name 4-Methoxythiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NM O'Boyle, CM Campbell… - The Journal of Physical …, 2011 - ACS Publications
Conjugated organic polymers are key building blocks of low-cost photovoltaic materials. We have examined over 90 000 copolymers using computational predictions to solve the “…
Number of citations: 189 pubs.acs.org
MP Palthur, SK Chitta - Drug discovery, 2013 - discoveryjournals.org
The emergence of drug resistant strains of Mycobacterium tuberculosis necessitates the discovery of new molecular scaffolds a priority, and the current situation even necessitates the re…
Number of citations: 3 www.discoveryjournals.org

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